Arimistane

Catalog No.
S592419
CAS No.
1420-49-1
M.F
C19H24O2
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arimistane

CAS Number

1420-49-1

Product Name

Arimistane

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1

InChI Key

VHDOTNMSJDQVEE-ZENYQMPMSA-N

SMILES

Array

Synonyms

Androsta-3,5-diene-7,17-dione; (8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione; Arimistane

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C

The exact mass of the compound Androsta-3,5-diene-7,17-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134910. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstadienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Arimistane (Androsta-3,5-diene-7,17-dione, CAS: 1420-49-1) is a synthetic steroidal compound and a derivative of 7-keto-dehydroepiandrosterone (7-oxo-DHEA)[1]. In industrial and analytical procurement, it is primarily utilized as a highly specific reference standard for anti-doping and forensic testing, given its classification as a prohibited hormone and metabolic modulator [2]. Structurally, it is defined by conjugated double bonds at the 3 and 5 positions and ketone groups at the 7 and 17 positions, making it a valuable intermediate in the synthesis of steroidal drugs and potential anti-cancer agents.

Generic substitution between steroidal aromatase inhibitors (such as exemestane or formestane) and arimistane is unviable in both analytical and synthetic contexts. In forensic workflows, arimistane produces a distinct urinary metabolite profile (e.g., 7β-hydroxy-androst-3,5-diene-17-one) that cannot be calibrated or quantified using other steroidal standards [1]. Furthermore, in synthetic and chromatographic applications, its specific 3,5-diene-7,17-dione core demonstrates distinct reactivity, often forming as an artifact during the gas chromatography derivatization of 7-oxo-DHEA under acidic conditions[2]. Substituting it with letrozole or formestane fundamentally alters the structural backbone, rendering it useless for precise steroidal intermediate synthesis or targeted analytical reference [3].

Analytical Derivatization Stability and Artifact Differentiation

During standard gas chromatography (GC) derivatization using N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA), 7-oxo-DHEA can artificially convert into arimistane (androsta-3,5-diene-7,17-dione) under acidic or high-temperature conditions [1]. Procurement of pure arimistane reference standards is therefore mandatory to establish baseline retention times and distinguish between endogenous 7-oxo-DHEA degradation artifacts and actual exogenous arimistane presence in complex matrices [1].

Evidence DimensionGC derivatization artifact formation
Target Compound DataStable reference baseline for exact quantification
Comparator Or Baseline7-oxo-DHEA (converts to arimistane artifact under MSTFA/heat)
Quantified DifferencePure arimistane allows exact quantification of exogenous presence, whereas 7-oxo-DHEA yields false-positive arimistane signals during GC-MS.
ConditionsGC-MS analysis using MSTFA derivatization.

Analytical laboratories must procure pure arimistane to accurately calibrate mass spectrometers and prevent false-positive reporting caused by precursor degradation.

Irreversible Steroidal Aromatase Inhibition Backbone

Arimistane functions as an irreversible suicide inhibitor of the aromatase enzyme (cytochrome P450 19A1), structurally distinct from non-steroidal competitive inhibitors like letrozole [1]. Unlike formestane (4-hydroxyandrost-4-ene-3,17-dione), arimistane possesses a specific tetracyclic 3,5-diene-7,17-dione configuration that dictates its irreversible binding kinetics and lack of cross-reactivity with standard FDA-approved AI assays [2].

Evidence DimensionEnzyme inhibition mechanism and structural class
Target Compound DataSteroidal, irreversible suicide inhibitor with 3,5-diene core
Comparator Or BaselineLetrozole (Non-steroidal, reversible competitive inhibitor)
Quantified DifferenceArimistane permanently inactivates the enzyme via its steroidal core, whereas letrozole relies on reversible heme-group binding.
ConditionsIn vitro cytochrome P450 19A1 aromatase binding assays.

Researchers and formulators targeting specific suicide-inhibition pathways or steroidal intermediate synthesis must select arimistane over common reversible non-steroidal AIs.

WADA-Compliant Forensic Metabolite Detection

Arimistane is explicitly classified as a prohibited Hormone and Metabolic Modulator (S4.1) by the World Anti-Doping Agency (WADA) [1]. Unlike standard clinical AIs (e.g., anastrozole), arimistane metabolizes into specific markers, notably 7β-hydroxy-androst-3,5-diene-17-one [2]. Consequently, FDA-approved AI reference standards cannot be used to calibrate LC-MS/MS equipment for the detection of this specific designer steroid [2].

Evidence DimensionSpecific metabolite detection for regulatory compliance
Target Compound DataYields 7β-hydroxy-androst-3,5-diene-17-one
Comparator Or BaselineAnastrozole / Exemestane (yield entirely different clinical metabolite profiles)
Quantified Difference100% divergence in target metabolite mass-to-charge (m/z) ratios during mass spectrometry.
ConditionsOut-of-competition human urine sample analysis via LC-MS/MS.

Accredited sports testing and forensic laboratories must procure exact arimistane standards to maintain WADA compliance and accurately identify its specific metabolites.

Forensic and Anti-Doping Reference Standards

Directly following from its specific metabolite profile and WADA classification, arimistane is an essential reference standard for calibrating LC-MS/MS and GC-MS equipment. It enables accredited laboratories to detect specific markers like 7β-hydroxy-androst-3,5-diene-17-one in biological matrices, ensuring compliance with international sports testing regulations [1].

Steroidal Drug Synthesis and Intermediates

Leveraging its distinct 3,5-diene-7,17-dione core, arimistane is utilized as a specialized steroidal precursor in the synthesis of complex pharmacological compounds, including potential anti-cancer agents such as MGC-803, where generic AIs like letrozole cannot provide the necessary steroidal backbone .

Biochemical Aromatase Inhibition Assays

Due to its mechanism as an irreversible suicide inhibitor of cytochrome P450 19A1, arimistane is procured for in vitro biochemical assays to study permanent enzyme inactivation. It serves as a distinct steroidal comparator against reversible non-steroidal inhibitors (e.g., letrozole) in endocrine research [2].

Purity

97% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

284.177630004 Da

Monoisotopic Mass

284.177630004 Da

Heavy Atom Count

21

Appearance

white or almost white crystalline powder

UNII

77P0LYX19T

Wikipedia

Androsta-3,5-diene-7,17-dione

Dates

Last modified: 08-15-2023

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